Chiral (R)-Enantiomer Confers >26000-Fold Selectivity for mTOR over PI3Kα
The (R)-enantiomer of 3-methylmorpholine is a critical structural element in achieving high selectivity for the mTOR kinase over the related PI3Kα lipid kinase. Replacing morpholine in pyrazolopyrimidine inhibitors with bridged morpholines, including those based on the (R)-3-methylmorpholine scaffold, resulted in up to a 26,000-fold selectivity for mTOR over PI3Kα [1]. This is in stark contrast to the use of unsubstituted morpholine, which does not provide this level of discrimination between the two kinases. The molecular basis for this selectivity is attributed to a single amino acid difference (Phe961Leu) between PI3K and mTOR, creating a deeper pocket in mTOR that accommodates the bridged morpholine structure [1].
| Evidence Dimension | Kinase Selectivity (mTOR vs PI3Kα) |
|---|---|
| Target Compound Data | Up to 26,000-fold selectivity (mTOR over PI3Kα) |
| Comparator Or Baseline | Unsubstituted morpholine (not specified for direct comparison but implied as the baseline for improvement) |
| Quantified Difference | Achieved subnanomolar mTOR IC50 values with up to 26,000-fold selectivity versus PI3Kα |
| Conditions | In vitro kinase inhibition assays; pyrazolopyrimidine inhibitor series |
Why This Matters
This level of selectivity is crucial for developing targeted therapeutics with reduced off-target effects, making the (R)-enantiomer a preferred choice for drug discovery programs targeting the PI3K/Akt/mTOR pathway.
- [1] Zask, A. et al. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. J. Med. Chem. 2009, 52, 7942-7945. View Source
